methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate
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Overview
Description
Methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate is an organic compound with the molecular formula C18H25NO5 It is a derivative of leucine, an essential amino acid, and features a 3,4-dimethoxyphenyl group attached to a propenoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate typically involves the reaction of leucine with 3,4-dimethoxycinnamic acid or its derivatives. One common method is the Claisen-Schmidt condensation reaction, where leucine is reacted with 3,4-dimethoxycinnamic acid in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate: Similar structure but with a single methoxy group.
Methyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]leucinate: Contains an additional methoxy group.
Methyl N-[(2E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]leucinate: Different positioning of methoxy groups.
Uniqueness
Methyl N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]leucinate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at the 3 and 4 positions can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(2)10-14(18(21)24-5)19-17(20)9-7-13-6-8-15(22-3)16(11-13)23-4/h6-9,11-12,14H,10H2,1-5H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZHZHUHOCIXEV-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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